4-(oxan-2-yloxy)but-2-yn-1-ol features a butynol backbone with an oxane (tetrahydrofuran) moiety attached via an ether linkage. Its molecular formula is C₆H₁₀O₂, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by the presence of both an alkyne and an alcohol functional group, which contribute to its reactivity and versatility in chemical applications.
4-(oxan-2-yloxy)but-2-yn-1-ol can undergo several chemical transformations:
The synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol can be approached through several methods:
4-(oxan-2-yloxy)but-2-yn-1-ol has potential applications in various fields:
Several compounds share structural similarities with 4-(oxan-2-yloxy)but-2-yn-1-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(but-3-yne)-1-yloxyethanol | Alkyne and alcohol groups | Similar functional groups |
4-(propan-2-yloxy)butan-2-one | Ether linkage with a propanoyl group | Different alkyl substituent |
(2S)-1-(oxan-2-yloxy)butan-2-ol | Contains oxane and alcohol | Chiral center adds complexity |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, particularly in side chains and functional groups.
Nucleophilic substitution reactions are central to constructing the propargyl ether backbone of 4-(oxan-2-yloxy)but-2-yn-1-ol. A primary route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol under acidic conditions, where the hydroxyl group of the diol acts as a nucleophile, displacing the pyran’s leaving group to form the THP-protected alkyne. This method achieves yields exceeding 70% in batch reactors but requires careful control of stoichiometry to avoid oligomerization.
Recent advances highlight the utility of indium trichloride (InCl₃) as a cost-effective catalyst for nucleophilic substitutions involving secondary alkyl-substituted propargyl acetates. For example, InCl₃ facilitates the displacement of acetate groups by oxygen nucleophiles (e.g., alcohols or water) at room temperature, enabling regioselective formation of propargyl ethers. This protocol avoids harsh conditions and achieves chemoselectivity >90%, making it suitable for sensitive substrates.
The Sonogashira coupling further expands synthetic flexibility. A two-step procedure first synthesizes propargyl aryl ethers via alkylation of phenols with propargyl bromide, followed by palladium-catalyzed cross-coupling with aryl halides. While effective for aromatic systems, this method requires optimization for aliphatic substrates like 4-(oxan-2-yloxy)but-2-yn-1-ol, where steric hindrance from the THP group may reduce coupling efficiency.
Method | Catalyst/Conditions | Yield | Regioselectivity |
---|---|---|---|
Acidic pyran opening | H₂SO₄, 80°C | 70–75% | Moderate |
InCl₃-catalyzed substitution | InCl₃, RT, THF | 85–90% | High |
Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 60–65% | Variable |